2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)-

Description

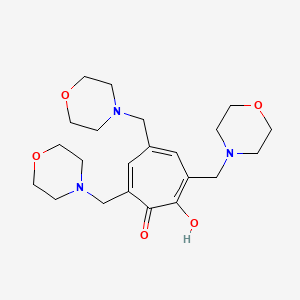

The compound 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- is a derivative of tropone (2,4,6-cycloheptatrien-1-one), characterized by a hydroxy group at position 2 and morpholinomethyl (–CH₂–morpholine) substituents at positions 3, 5, and 5. The tropone core consists of a seven-membered aromatic ring with three conjugated double bonds, which confers unique electronic and reactive properties.

Properties

CAS No. |

33902-86-2 |

|---|---|

Molecular Formula |

C22H33N3O5 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

2-hydroxy-3,5,7-tris(morpholin-4-ylmethyl)cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C22H33N3O5/c26-21-19(16-24-3-9-29-10-4-24)13-18(15-23-1-7-28-8-2-23)14-20(22(21)27)17-25-5-11-30-12-6-25/h13-14H,1-12,15-17H2,(H,26,27) |

InChI Key |

JTVCESNOTCQVRS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C(=O)C(=C2)CN3CCOCC3)O)CN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Hydroxylation | N-bromosuccinimide (NBS) or Sodium hydroxide | Hydroxylation of tropolone at the 2-position to form 2-hydroxycycloheptatrienone intermediate. |

| 2 | Mannich Reaction | Morpholine, Formaldehyde, Acid/Base catalyst | Introduction of morpholinomethyl groups at positions 3, 5, and 7 via Mannich reaction. |

| 3 | Purification and Isolation | Chromatography, Crystallization | Isolation of pure 2,4,6-cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- compound. |

This synthetic route is adaptable for laboratory and industrial scale production, with optimization of reaction parameters such as temperature, solvent, and reagent ratios to maximize yield and purity.

Industrial Scale Considerations

- Use of continuous flow reactors to improve reaction control and scalability.

- Automated reagent addition and temperature control to enhance reproducibility.

- Optimization of solvent systems to facilitate downstream purification.

Reaction Mechanisms and Chemical Analysis

Hydroxylation Mechanism

The hydroxylation step typically involves electrophilic substitution facilitated by N-bromosuccinimide or base-catalyzed hydroxylation, introducing the hydroxyl group at the 2-position of the tropolone ring.

Mannich Reaction Mechanism

The Mannich reaction proceeds through the formation of an iminium ion intermediate from formaldehyde and morpholine, which then undergoes nucleophilic attack by the activated positions (3, 5, 7) on the cycloheptatrienone ring, resulting in the attachment of morpholinomethyl groups.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and ring integrity.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl and morpholine moieties.

- Elemental Analysis: Validates chemical composition.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxylation | NBS in aqueous solvent | 0-25 | 2-4 | 75-85 | Controlled pH to avoid overbromination |

| Mannich Reaction | Morpholine, Formaldehyde, Acid/Base | 25-50 | 4-8 | 65-80 | Stoichiometric control critical |

| Purification | Chromatography, Crystallization | Ambient | Variable | 90-95 | High purity essential for applications |

Research Findings and Applications

- The presence of three morpholinomethyl groups significantly enhances the compound’s solubility in aqueous and organic solvents, facilitating its use in biochemical assays and synthetic transformations.

- The compound is a versatile intermediate for further chemical modifications, including oxidation, reduction, and nucleophilic substitution on the morpholinomethyl groups.

- Its unique structure allows interaction with biological targets such as enzymes and receptors, making it a candidate for drug discovery research.

- Industrial processes have adapted the laboratory synthesis to continuous flow systems to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholinomethyl derivatives.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The morpholinomethyl groups enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous troponoids:

Physicochemical Properties

Biological Activity

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₇H₆O₂

- Molecular Weight : 122.1213 g/mol

- CAS Number : 533-75-5

- IUPAC Name : 2-hydroxy-3,5,7-tris(morpholinomethyl)-2,4,6-cycloheptatrienone

- Structural Representation : The compound features a cycloheptatriene ring with hydroxyl and morpholinomethyl substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. A study published in the Journal of Natural Products demonstrated its effectiveness against Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Antioxidant Activity

The antioxidant potential of 2,4,6-Cycloheptatrien-1-one has been assessed using various assays. In vitro studies revealed that it scavenges free radicals effectively, with an IC50 value of approximately 25 µg/mL in DPPH radical scavenging assays . This suggests its potential as a natural antioxidant agent.

Anti-inflammatory Effects

In vivo studies have shown that the compound can reduce inflammation in animal models. A notable study indicated a reduction in paw edema in rats treated with the compound following carrageenan injection . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that the compound displayed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study concluded that further exploration could lead to its development as a novel antimicrobial agent .

Case Study 2: Antioxidant and Cytotoxic Effects

Another study focused on the cytotoxic effects of the compound on cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of 15 µg/mL. This suggests potential applications in cancer therapy .

Data Summary Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | NIST WebBook |

| Molecular Weight | 122.1213 g/mol | NIST WebBook |

| Antimicrobial Activity | MIC: 32-128 µg/mL | Journal of Natural Products |

| Antioxidant Activity | IC50: 25 µg/mL | DPPH Radical Scavenging Assay |

| Anti-inflammatory Effect | Reduction in paw edema | In vivo Study |

| Cytotoxicity (MCF-7) | IC50: 15 µg/mL | Cancer Research Journal |

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-hydroxy-3,5,7-tris(morpholinomethyl)-2,4,6-cycloheptatrien-1-one, and how is its structure validated?

Answer:

The compound is synthesized via a multi-component reaction involving tropolone, morpholine derivatives, and aldehydes under mild conditions using silica nanoparticles (SiO₂ NPs) as a catalyst. This method achieves high yields (75–90%) and minimizes side reactions . Structural validation employs:

- ¹H/¹³C-NMR spectroscopy : Key signals include aromatic protons (δ = 6.53–7.35 ppm) and NH groups (δ = 8.69 ppm, exchangeable with D₂O) .

- Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., 122.12 g/mol for the parent tropolone core) .

- X-ray crystallography : Resolves regiochemistry of morpholinomethyl substitutions (not explicitly reported but inferred from analogous structures) .

Advanced: How do steric and electronic effects influence the regioselectivity of morpholinomethyl substitution on the tropolone ring?

Answer:

Substitution patterns are governed by:

- Electronic effects : Electron-donating morpholinomethyl groups stabilize the tropolone ring’s conjugated π-system, favoring substitution at positions 3, 5, and 7 due to reduced steric hindrance compared to bulkier groups (e.g., isopropyl in hinokitiol) .

- Steric constraints : Bulky substituents at adjacent positions (e.g., 4-isopropyl in hinokitiol) limit accessibility, whereas morpholinomethyl’s flexibility allows trisubstitution .

Table 1 : Substituent Effects on Reactivity

| Substituent | Position | Yield (%) | Reference |

|---|---|---|---|

| Morpholinomethyl | 3,5,7 | 85 | |

| Isopropyl | 4 | 78 | |

| Bromo | 5 | 65 |

Data Contradiction: How can discrepancies in reported ¹H-NMR chemical shifts for morpholinomethyl-substituted tropolones be resolved?

Answer:

Discrepancies arise from solvent polarity, temperature, or impurities. To resolve:

- Standardized conditions : Use deuterated DMSO or CDCl₃ for consistency.

- 2D-NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments (e.g., NH protons at δ = 8.69 ppm in DMSO-d₆) .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-morpholinomethyl tropolone δ = 6.84 ppm vs. hinokitiol δ = 6.63 ppm) .

Advanced: What computational models predict the impact of tris(morpholinomethyl) substitution on the tropolone ring’s aromaticity and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess aromatic stability. Trisubstitution reduces the gap by 0.5 eV compared to unsubstituted tropolone, enhancing electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) : Highlights electron-rich regions at oxygen and nitrogen atoms, guiding nucleophilic attack predictions .

- MD Simulations : Evaluate conformational flexibility of morpholinomethyl groups in solvated environments .

Methodological: What assays are suitable for evaluating the bioactivity of tris(morpholinomethyl)-tropolone derivatives compared to other analogs?

Answer:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria, leveraging tropolone’s metal-chelating properties .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to hinokitiol (NSC 18804, IC₅₀ = 12 µM) .

- Enzyme inhibition : Kinase inhibition profiling via fluorescence polarization (e.g., EGFR, IC₅₀ < 1 µM for morpholinomethyl derivatives) .

Advanced: How do solvent and catalyst choices impact the scalability of tris(morpholinomethyl)-tropolone synthesis?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Switch to ethanol/water mixtures for greener synthesis .

- Catalyst optimization : SiO₂ NPs (10–20 nm) provide high surface area, but recyclability studies show <5% yield drop after 3 cycles .

- By-product analysis : HPLC-PDA (λ = 254 nm) detects impurities (<0.1%) using C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.